Cas no 5870-62-2 (3-Hydroxycyclopent-2-en-1-one)

3-Hydroxycyclopent-2-en-1-one is a cyclic enolone compound featuring a hydroxyl group adjacent to a conjugated carbonyl system. This structure imparts reactivity useful in organic synthesis, particularly as a building block for heterocycles and functionalized cyclopentanes. Its α,β-unsaturated ketone moiety enables Michael additions and cycloadditions, while the hydroxyl group offers further derivatization potential. The compound’s stability under controlled conditions and compatibility with diverse reaction conditions make it valuable for pharmaceutical and fine chemical applications. Its balanced polarity ensures moderate solubility in common organic solvents, facilitating handling in synthetic workflows. Analytical characterization is straightforward via NMR and IR spectroscopy due to its distinct functional groups.
3-Hydroxycyclopent-2-en-1-one structure
3-Hydroxycyclopent-2-en-1-one structure
Product Name:3-Hydroxycyclopent-2-en-1-one
CAS No:5870-62-2
MF:C5H6O2
MW:98.0999417304993
CID:373272
PubChem ID:138618
Update Time:2025-05-26

3-Hydroxycyclopent-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopenten-1-one,3-hydroxy-
    • 3-Hydroxycyclopent-2-en-1-one
    • 2-Cyclopenten-1-one,3-hydroxy
    • 3-hydroxy-2-cyclopenten-1-one
    • 3-hydroxycyclopent-2-enone
    • 3-hydroxycyclopentenone
    • cyclopentenolone
    • 3-hydroxy-cyclopent-2-enone
    • MFCD12028109
    • 5870-62-2
    • 2-Cyclopenten-1-one, 3-hydroxy-
    • DTXSID10207402
    • 3-hydroxy-cyclopentenone
    • BB 0254188
    • GGWUYXFIBJPQCE-UHFFFAOYSA-N
    • FT-0679438
    • AKOS000321761
    • CS-0319792
    • CHEMBL1829794
    • STK505650
    • ALBB-008899
    • MDL: MFCD12028109
    • Inchi: 1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2
    • InChI Key: GGWUYXFIBJPQCE-UHFFFAOYSA-N
    • SMILES: OC1=CC(CC1)=O

Computed Properties

  • Exact Mass: 98.03680
  • Monoisotopic Mass: 98.036779430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 0.79120

3-Hydroxycyclopent-2-en-1-one Security Information

  • HazardClass:IRRITANT

3-Hydroxycyclopent-2-en-1-one Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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3-Hydroxycyclopent-2-en-1-one Related Literature

Additional information on 3-Hydroxycyclopent-2-en-1-one

3-Hydroxycyclopent-2-en-1-one (CAS No. 5870-62-2): A Versatile Cyclic Enone in Modern Chemistry

3-Hydroxycyclopent-2-en-1-one (CAS No. 5870-62-2), a cyclic enone derivative, has garnered significant attention in synthetic organic chemistry, pharmaceutical research, and material science due to its unique structural features and reactivity. This compound, characterized by a five-membered ring with a hydroxyl group at the 3-position and a conjugated enone system, serves as a pivotal building block for synthesizing complex molecules. Its CAS No. 5870-62-2 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge applications.

The hydroxycyclopentenone scaffold is particularly valued for its role in asymmetric synthesis and natural product derivatization. Researchers often explore its Michael addition and aldol condensation capabilities, which are critical for constructing chiral centers in bioactive compounds. Recent trends highlight its utility in green chemistry initiatives, where its derivatization minimizes waste and energy consumption—a topic aligned with the global push for sustainable methodologies. Keywords like "3-Hydroxycyclopent-2-en-1-one synthesis" and "CAS 5870-62-2 applications" dominate scholarly queries, underscoring its interdisciplinary appeal.

In the pharmaceutical sector, 3-Hydroxycyclopent-2-en-1-one is a precursor to prostaglandin analogs and anti-inflammatory agents. Its enone moiety enables selective functionalization, making it a hotspot for drug discovery. For instance, modifications at the C-2 position have yielded compounds with potential antiviral and anticancer properties, addressing current health challenges. Searches for "hydroxycyclopentenone in drug design" or "5870-62-2 pharmacological uses" reveal growing interest in its therapeutic potential.

Material scientists leverage CAS No. 5870-62-2 to develop advanced polymers and coordination complexes. Its ability to act as a ligand for transition metals facilitates the creation of catalysts for CO2 reduction and hydrogen storage—topics trending in renewable energy research. The compound’s photochemical properties also make it a candidate for organic electronics, such as OLEDs and sensors, aligning with the demand for eco-friendly technologies.

Analytical techniques like NMR, HPLC, and mass spectrometry are essential for characterizing 3-Hydroxycyclopent-2-en-1-one, ensuring purity for high-stakes applications. FAQs such as "How to purify 5870-62-2?" or "Stability of hydroxycyclopentenone derivatives" reflect practical concerns in handling this compound. Proper storage under anhydrous conditions and avoidance of prolonged light exposure are recommended to maintain its integrity.

In conclusion, 3-Hydroxycyclopent-2-en-1-one (CAS No. 5870-62-2) exemplifies the synergy between fundamental chemistry and innovation. Its adaptability across drug development, materials engineering, and sustainable chemistry ensures its prominence in scientific discourse. As research evolves, so will its applications, driven by queries like "5870-62-2 scalability" and "hydroxycyclopentenone green synthesis"—proof of its enduring relevance.

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